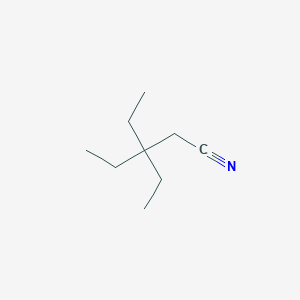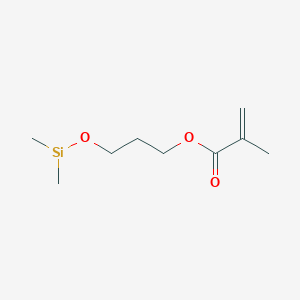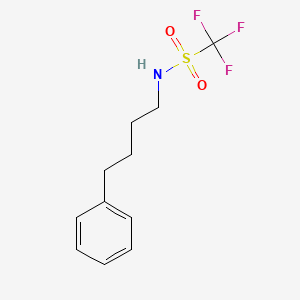
1,1,1-Trifluoro-N-(4-phenylbutyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-N-(4-phenylbutyl)methanesulfonamide is a chemical compound characterized by the presence of trifluoromethyl and sulfonamide groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-(4-phenylbutyl)methanesulfonamide typically involves the reaction of 1,1,1-trifluoromethanesulfonyl chloride with 4-phenylbutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,1,1-Trifluoro-N-(4-phenylbutyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cycloaddition Reactions: It can participate in cycloaddition reactions, forming cyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like acetonitrile or dimethylformamide and temperatures ranging from room temperature to 80°C.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used, with conditions varying based on the desired product.
Cycloaddition Reactions: Reagents like diphenyldiazomethane are used, with conditions including solvents like tetrahydrofuran and temperatures around 60-70°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cycloaddition reactions can produce cyclic compounds with unique properties.
科学研究应用
1,1,1-Trifluoro-N-(4-phenylbutyl)methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1,1,1-Trifluoro-N-(4-phenylbutyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The sulfonamide group can also participate in hydrogen bonding, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
- 1,1,1-Trifluoro-N-phenyl-N-(trifluoromethyl)sulfonylmethanesulfonamide
- 1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide
Comparison
Compared to similar compounds, 1,1,1-Trifluoro-N-(4-phenylbutyl)methanesulfonamide is unique due to its specific structural features, such as the 4-phenylbutyl group. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For example, the presence of the 4-phenylbutyl group may enhance its interaction with certain biological targets, making it more effective in specific applications.
属性
| 95573-43-6 | |
分子式 |
C11H14F3NO2S |
分子量 |
281.30 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-N-(4-phenylbutyl)methanesulfonamide |
InChI |
InChI=1S/C11H14F3NO2S/c12-11(13,14)18(16,17)15-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,15H,4-5,8-9H2 |
InChI 键 |
SYYIOCHBDBYUEK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCCNS(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)
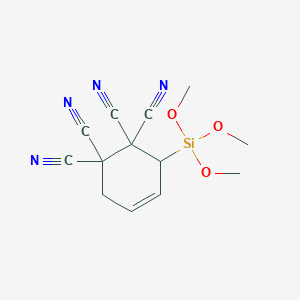


![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)

![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
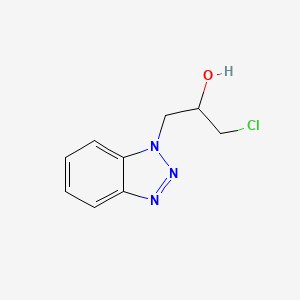


![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
